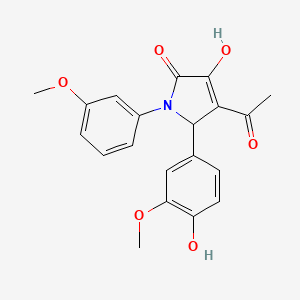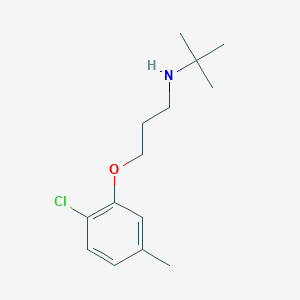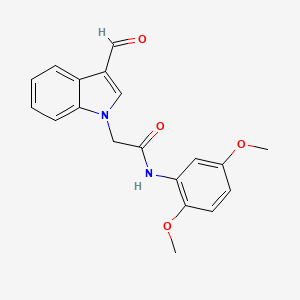
N-(4-chlorophenyl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-propoxybenzamide, also known as CPPB, is a synthetic compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is implicated in a variety of physiological and pathological processes, including pain, anxiety, and addiction. In
Mechanism of Action
N-(4-chlorophenyl)-3-propoxybenzamide acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. The NOP receptor is activated by the endogenous peptide nociceptin/orphanin FQ, which is involved in the regulation of pain, anxiety, and addiction. By blocking the activity of the NOP receptor, N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of these processes.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-propoxybenzamide has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. Studies have shown that N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of the NOP receptor, which is involved in the regulation of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has also been shown to have neuroprotective effects, and to modulate the release of neurotransmitters such as dopamine and glutamate.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-3-propoxybenzamide has several advantages as a research tool, including its selectivity for the NOP receptor, its ability to modulate the activity of pain, anxiety, and addiction, and its neuroprotective effects. However, there are also limitations to its use in lab experiments. For example, N-(4-chlorophenyl)-3-propoxybenzamide has a short half-life, which can make it difficult to administer in vivo. Additionally, the effects of N-(4-chlorophenyl)-3-propoxybenzamide can be influenced by factors such as age, sex, and species.
Future Directions
There are many potential future directions for research on N-(4-chlorophenyl)-3-propoxybenzamide. One area of interest is the development of novel therapeutics for the treatment of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has been shown to modulate the activity of these processes, and further research could lead to the development of more effective treatments. Additionally, research on N-(4-chlorophenyl)-3-propoxybenzamide could lead to a better understanding of the role of the NOP receptor in these processes, and could help to identify new targets for drug development. Finally, future research could explore the potential of N-(4-chlorophenyl)-3-propoxybenzamide as a research tool in other areas of neuroscience, such as memory and cognition.
Synthesis Methods
N-(4-chlorophenyl)-3-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with propionyl chloride to form N-(4-chlorophenyl)propanamide, which is then reacted with 3-bromoanisole to form N-(4-chlorophenyl)-3-methoxybenzamide. This compound is then treated with potassium tert-butoxide and propyl bromide to form N-(4-chlorophenyl)-3-propoxybenzamide.
Scientific Research Applications
N-(4-chlorophenyl)-3-propoxybenzamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. Studies have shown that N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of the NOP receptor, which is involved in the regulation of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has been used to investigate the role of the NOP receptor in these processes, and to develop potential therapies for the treatment of pain, anxiety, and addiction.
properties
IUPAC Name |
N-(4-chlorophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-10-20-15-5-3-4-12(11-15)16(19)18-14-8-6-13(17)7-9-14/h3-9,11H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQMJRPKTATFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)



![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)

![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)